molecular formula C10H13NO3 B1278447 1-(tert-Butoxy)-4-nitrobenzene CAS No. 2109-72-0

1-(tert-Butoxy)-4-nitrobenzene

Cat. No. B1278447
CAS RN: 2109-72-0
M. Wt: 195.21 g/mol
InChI Key: WQGIOEFHXBODQW-UHFFFAOYSA-N
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Description

The compound 1-(tert-Butoxy)-4-nitrobenzene is a nitro aromatic ether that can be synthesized through various chemical reactions. It is characterized by the presence of a tert-butoxy group and a nitro group attached to a benzene ring. The compound's molecular structure and physical properties are influenced by these functional groups, which also dictate its reactivity and potential applications in chemical synthesis.

Synthesis Analysis

The synthesis of 1-(tert-Butoxy)-4-nitrobenzene involves the reaction of 4-nitrophenol with n-butyl bromide in the presence of aqueous potassium carbonate. This reaction is catalyzed by a multi-site phase-transfer catalyst (MPTC) and is enhanced by ultrasound irradiation, which increases the reaction rate compared to conventional methods . The use of ultrasound in synthesis is a novel approach that can improve efficiency and yield.

Molecular Structure Analysis

The molecular structure of compounds related to 1-(tert-Butoxy)-4-nitrobenzene, such as those with tert-butyl groups attached to a benzene ring, can exhibit significant steric hindrance. This steric effect can influence the molecular conformation and reactivity. For example, in the case of 2,4,6-tri-tert-butylnitrosobenzene, the steric hindrance affects the types of products formed during deoxygenation reactions . The molecular structure of such compounds is crucial in determining their chemical behavior.

Chemical Reactions Analysis

The chemical reactivity of 1-(tert-Butoxy)-4-nitrobenzene and its derivatives is largely determined by the presence of the nitro and tert-butoxy groups. Nitration reactions of related compounds, such as 1,2-di-tert-butylbenzene, result in the formation of various nitro derivatives, indicating that the position of the tert-butyl groups can direct the nitration to specific positions on the benzene ring . The presence of the tert-butoxy group in 1-(tert-Butoxy)-4-nitrobenzene is expected to similarly influence its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(tert-Butoxy)-4-nitrobenzene are not directly discussed in the provided papers. However, the properties of similar compounds can provide insights. For instance, the solid-state structure of p-tert-butylcalix arene with nitrobenzene guests shows that the nitro group can induce a symmetry-reducing distortion in the host compound, affecting the physical properties of the inclusion compound . The tert-butoxy group is also likely to influence the physical properties of 1-(tert-Butoxy)-4-nitrobenzene, such as solubility and melting point, due to its bulky size and the oxygen atom's ability to engage in hydrogen bonding.

Scientific Research Applications

  • Synthesis Enhancement through Ultrasonics : The preparation of compounds like 1-butoxy-4-nitrobenzene, closely related to 1-(tert-Butoxy)-4-nitrobenzene, can be significantly enhanced using ultrasound-assisted conditions. This approach, demonstrated by Harikumar and Rajendran (2014), utilizes multi-site phase-transfer catalysis, showing improved efficiency and reaction kinetics under ultrasonic irradiation (Harikumar & Rajendran, 2014).

  • Advanced Molecular Structures : Research by Fujita et al. (1996) on compounds similar to 1-(tert-Butoxy)-4-nitrobenzene, such as 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), revealed intriguing molecular structures and interactions. These structures are significant for understanding the behavior of complex molecular systems (Fujita et al., 1996).

  • Host-Guest Chemistry and Calixarenes : Brouwer, Enright, and Ripmeester (1997) explored how nitrobenzene derivatives, including those similar to 1-(tert-Butoxy)-4-nitrobenzene, interact with p-tert-butylcalix[4]arene. These studies contribute to understanding the dynamics of host-guest chemistry and the structural implications of these interactions (Brouwer, Enright, & Ripmeester, 1997).

  • Gel Properties from Organic Salts : Research by Sahoo et al. (2012) indicates that simple organic salts derived from compounds like tert-butoxycarbonyl can form supramolecular gels with properties like moldability, load-bearing, and self-healing. These findings have potential applications in material science, especially in stress-bearing contexts (Sahoo et al., 2012).

  • Polyamide Synthesis : Hsiao, Yang, and Chen (2000) explored the synthesis of polyamides using derivatives of 4-tert-butylcatechol, which is structurally similar to 1-(tert-Butoxy)-4-nitrobenzene. Their research provides insights into the development of noncrystalline, thermally stable polyamides suitable for various industrial applications (Hsiao, Yang, & Chen, 2000).

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,3)14-9-6-4-8(5-7-9)11(12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGIOEFHXBODQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449225
Record name 1-TERT-BUTOXY-4-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxy)-4-nitrobenzene

CAS RN

2109-72-0
Record name 1-(1,1-Dimethylethoxy)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2109-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-TERT-BUTOXY-4-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

43.79 mmol of N-N-dimethylformamide di-tert-butyl acetal are added, at ambient temperature, to a solution of 10.78 mmol (1.5 g) of 4-nitrophenol in 10 ml of toluene. The reaction mixture is heated at reflux, with vigorous stirring, for 5 hours. The reaction mixture is diluted with ethyl acetate and then washed with water, with saturated aqueous sodium bicarbonate solution and then with 10% aqueous sodium chloride solution. The expected product is obtained by drying the organic phase and then concentrating.
[Compound]
Name
N-N-dimethylformamide di-tert-butyl acetal
Quantity
43.79 mmol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Song, HJ Kang, JW Lee, MA Wenas, SH Jeong… - Plos one, 2017 - journals.plos.org
In view of the few reports concerning aromatic nucleophilic substitution reactions featuring an alkoxy group as a leaving group, the aromatic nucleophilic substitution of 2,4-…
Number of citations: 2 journals.plos.org
A Procopio, P Costanzo, M Curini, M Nardi… - …, 2011 - thieme-connect.com
An eco-compatible method, which permits the formation or cleavage of tert-butyl ethers of alcohols and phenols, is proposed. The protection step is performed in solvent-free conditions …
Number of citations: 12 www.thieme-connect.com
CT Hubley - 2011 - cardinalscholar.bsu.edu
2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate (commonly referred to as benzyloxypyridinium triflate or Dudley’s salt) is a novel protecting reagent for the conversion of an …
Number of citations: 1 cardinalscholar.bsu.edu
G Bartoli, M Bosco, A Carlone… - … synthesis & catalysis, 2006 - Wiley Online Library
The tert‐butoxy derivative is one of the most underused alcohol protecting groups. After having developed an easy and useful protocol for its introduction, we offer here a simple …
Number of citations: 39 onlinelibrary.wiley.com
Z Liu, N Luan, H Lu, A Liang, J Li, D Zou… - European Journal of …, 2020 - Wiley Online Library
The first protocol for boron‐promoted ether interchange reaction of methoxynitroarenes was described. A series of methoxynitroarenes and alcohols, including primary, secondary, as …

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